molecular formula C13H4BrF7O B14094608 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B14094608
M. Wt: 389.06 g/mol
InChI Key: ZRMUUEDEQUFSIC-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple halogen substitutions. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation and etherification reactions. A common synthetic route might involve:

    Halogenation: Introduction of bromine and fluorine atoms into the benzene ring.

    Etherification: Formation of the phenoxy linkage through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve large-scale halogenation and etherification processes, optimized for yield and purity. Specific catalysts and solvents would be chosen to facilitate these reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo further halogenation or nucleophilic substitution reactions.

    Oxidation and Reduction: Depending on the functional groups present, it may undergo oxidation or reduction reactions.

Common Reagents and Conditions

    Halogenation: Reagents like bromine (Br2) or fluorine (F2) in the presence of a catalyst.

    Etherification: Reagents such as alkoxides or phenoxides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, further halogenation could introduce additional halogen atoms into the structure.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Biology and Medicine

    Pharmaceutical Research: Potential use in the development of new drugs or as a probe in biological studies.

Industry

    Chemical Industry: Used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action for 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through its halogenated aromatic structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(methyl)benzene
  • 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(chloromethyl)benzene

Uniqueness

The presence of multiple halogen atoms and a trifluoromethyl group in 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene imparts unique electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H4BrF7O

Molecular Weight

389.06 g/mol

IUPAC Name

2-(5-bromo-2,3-difluorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H4BrF7O/c14-6-3-7(15)11(18)10(4-6)22-12-8(16)1-5(2-9(12)17)13(19,20)21/h1-4H

InChI Key

ZRMUUEDEQUFSIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=C(C(=CC(=C2)Br)F)F)F)C(F)(F)F

Origin of Product

United States

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